2,6-Diaminopurine sulfate

Übersicht

Beschreibung

It is an essential component of nucleic acids, such as DNA and RNA, and serves as a precursor to other vital biomolecules, including ATP, NAD, and FAD. This compound plays a crucial role in various biological processes, making it a significant subject of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Diaminopurine sulfate can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with ammonia, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions typically include elevated temperatures and controlled pH levels to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Diaminopurine sulfate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the compound into its oxidized form using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced form using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or neutral conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

Substitution: Halogens, alkylating agents; often carried out in the presence of catalysts or under reflux conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms and substituted purine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis of Purine Derivatives : 2,6-DAP sulfate serves as a crucial building block in the synthesis of various purine derivatives. It is utilized as a reagent in chemical reactions aimed at developing more complex molecules.

| Application | Description |

|---|---|

| Precursor for Synthesis | Used to synthesize other purines and derivatives. |

| Chemical Reagent | Acts as a reagent in various chemical reactions. |

Biology

- Nucleic Acid Studies : The compound plays a pivotal role in studying nucleic acids (DNA and RNA), particularly in understanding their interactions with proteins and other biomolecules.

- Cellular Mechanisms : Research indicates that 2,6-DAP sulfate can enhance the stability of DNA molecules and influence cellular processes such as apoptosis.

| Biological Role | Impact |

|---|---|

| DNA Stability | Enhances stability without compromising sequence specificity. |

| Cellular Function | Influences cell cycle regulation through proteins like p53. |

Medicine

- Antiviral Applications : Studies have demonstrated that 2,6-DAP sulfate exhibits antiviral properties by inhibiting the replication of viruses such as herpes simplex virus and adenoviruses. The proposed mechanism involves its incorporation into viral DNA, leading to replication errors.

| Antiviral Activity | Mechanism |

|---|---|

| Inhibition of Viral Replication | Incorporation into viral DNA causing errors during replication. |

- Antitumor Potential : The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential use as an anticancer agent. While the exact mechanism is still under investigation, it is believed to inhibit DNA synthesis and cell proliferation.

| Antitumor Activity | Observations |

|---|---|

| Cytotoxicity | Toxic to cancer cell lines; further research needed for efficacy validation. |

Case Studies

- Antiviral Efficacy : A study published in Medicinal Chemistry explored the antiviral effects of 2,6-DAP sulfate against herpes simplex virus type 1 (HSV-1). Results indicated significant inhibition of viral replication at low concentrations, supporting its potential as an antiviral agent.

- Anticancer Research : In vitro studies conducted on Calu-6 lung cancer cells revealed that treatment with 2,6-DAP sulfate led to increased levels of p53 protein, which plays a critical role in tumor suppression and cell cycle regulation.

Wirkmechanismus

The mechanism of action of 2,6-Diaminopurine sulfate involves its interaction with various molecular targets and pathways. It acts as a precursor to ATP, NAD, and FAD, which are essential for cellular energy production and metabolic processes. Additionally, it can inhibit certain enzymes, such as dihydrofolate reductase, thereby affecting DNA synthesis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

2,6-Diaminopurine: A purine derivative with similar chemical properties and biological functions.

Adenine: Another purine base that is a key component of nucleic acids.

Guanine: A purine base that pairs with cytosine in DNA and RNA.

Uniqueness: 2,6-Diaminopurine sulfate is unique due to its sulfate salt form, which enhances its solubility and stability. This makes it particularly useful in various industrial and research applications where high solubility is required .

Biologische Aktivität

2,6-Diaminopurine sulfate (2,6-DAP) is a purine analogue that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This compound, also known as 2-aminoadenine, has been utilized in various studies to explore its potential therapeutic applications and mechanisms of action.

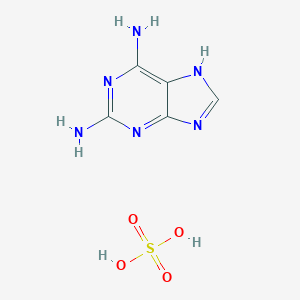

Chemical Structure and Properties

2,6-DAP is characterized by its structural similarity to adenine, with two amino groups at positions 2 and 6. This modification enhances its stability and binding properties within nucleic acid structures. The compound exhibits low solubility in water and is classified as a weak acid, which influences its bioavailability and interaction with biological systems .

Antitumor Activity

2,6-DAP has been primarily studied for its antitumor properties. It functions as a nucleoside analogue that interferes with DNA synthesis and repair mechanisms. Research indicates that 2,6-DAP can arrest the cell cycle in cancer cells, particularly in leukemia models. A study demonstrated that 2,6-DAP effectively inhibited the growth of mouse leukemia cells by disrupting their proliferation pathways .

In a notable case study involving L5178Y TK+/− mouse lymphoma cells, increasing doses of 2,6-DAP were correlated with a reduction in micronucleated cells, indicating its potential to induce genetic instability in cancerous cells (Table 1) .

| Treatment Conditions | DAP Dose (µM) | Micronucleated Cells |

|---|---|---|

| Assay without S9 mix | 0 | 0 |

| 20 | 2 | |

| 40 | 3 | |

| 70 | 1 | |

| Mitomycin (1 µg/ml) | 100 | - |

| Assay with S9 mix | 0 | 0 |

| 40 | 0 | |

| 290 | 1 | |

| 580 | 0 | |

| Cyclophosphamide (6 µg/ml) | 60 | - |

This table summarizes findings from experiments assessing the cytotoxic effects of varying concentrations of DAP compared to established chemotherapeutics.

Nonsense Mutation Correction

Another significant aspect of the biological activity of 2,6-DAP is its ability to correct UGA nonsense mutations. In a study involving Calu-6 cells with a UGA mutation in the p53 gene, treatment with DAP resulted in substantial tumor growth inhibition compared to control groups. The compound facilitated the readthrough of premature stop codons, allowing for the production of functional proteins .

Virology Applications

Beyond oncology, 2,6-DAP has shown promise in antiviral applications. Its derivatives have been investigated for their efficacy against various viral pathogens. For instance, studies suggest that certain analogues exhibit activity against pseudorabies virus by promoting translational readthrough mechanisms similar to those observed in cancer treatment scenarios .

Prebiotic Significance

Recent research has also explored the role of 2,6-DAP in prebiotic chemistry. The compound has been shown to enhance the repair of DNA lesions induced by UV light, suggesting its potential involvement in early life forms' genetic material stability. This property is attributed to its excellent electron-donating capabilities during nucleic acid synthesis .

Eigenschaften

IUPAC Name |

7H-purine-2,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6.H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYLASPNTMEZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1904-98-9 (Parent) | |

| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6064612 | |

| Record name | 1H-Purine-2,6-diamine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7280-83-3 | |

| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Purine-2,6-diamine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purine-2,6-diyldiamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the inhibitory activity of 2,6-Diaminopurine sulfate against Neurospora crassa?

A1: The research by Thayer [] indicates that this compound exhibits 50% inhibition of Neurospora crassa growth at concentrations between 100 and 1000 µg/ml. This places it within the category of compounds showing moderate inhibitory activity against this fungal species.

Q2: Is there structural information available for this compound?

A2: While the provided abstracts don't contain specific structural data, one of them mentions "The crystal structure of 8‐aza‐2,6‐diaminopurine sulfate monohydrate" []. This suggests that structural studies, likely using X-ray crystallography, have been conducted on a closely related compound. Accessing the full text of this publication would provide detailed insights into the crystallographic parameters and molecular geometry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.